9-(2-methoxyethyl)-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
This compound features a purine core substituted at the 9-position with a 2-methoxyethyl group and at the 6-position with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety. The pyrrolo-pyrrole system is further functionalized with a 5-methyl-1,2-oxazole-3-carbonyl group. However, specific pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-12-5-15(23-29-12)19(27)26-8-13-6-25(7-14(13)9-26)18-16-17(20-10-21-18)24(11-22-16)3-4-28-2/h5,10-11,13-14H,3-4,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEIETQEEPTLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyethyl)-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including a purine base and oxazole derivatives, suggest that it may interact with multiple biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is approximately C₁₈H₁₈N₄O₃, with a molecular weight around 390.4 g/mol. The structure consists of a purine core substituted with a methoxyethyl group and an octahydropyrrolo moiety, which enhances its potential as a therapeutic agent.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity by inhibiting pathways involved in tumor growth. Research has shown that similar purine analogs can interfere with DNA synthesis and repair mechanisms in cancer cells. For instance, compounds with structural similarities have demonstrated the ability to induce apoptosis in various cancer cell lines, including breast and liver cancer cells .
Antimicrobial Activity
The compound's structural resemblance to known antimicrobial agents suggests potential antibacterial and antiviral properties . Some studies have reported that compounds containing oxazole rings can inhibit bacterial growth by interfering with enzyme function or disrupting cell membrane integrity. In particular, the oxazole derivative's ability to modulate nitric oxide (NO) production has been linked to its antimicrobial effects .
The exact mechanism of action for this compound remains under investigation. However, it is believed that its interactions with specific enzymes and receptors play a crucial role in its biological activity. Molecular docking studies suggest that the compound may bind to active sites on target proteins, influencing their function and leading to therapeutic effects. For example, inhibition of inducible nitric oxide synthase (iNOS) has been proposed as a mechanism for reducing inflammation and enhancing anticancer efficacy .
In Vitro Studies
Recent in vitro studies have highlighted the cytotoxic effects of related compounds on human carcinoma cell lines. For example:
- Cytotoxicity : Compounds structurally similar to the target molecule exhibited IC50 values ranging from 37.5 μM to 86.5 μM against HepG2 and MCF-7 cell lines, indicating moderate cytotoxicity at higher concentrations .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications to the methoxyethyl and oxazole groups significantly affect biological activity. Variations in these substituents can enhance binding affinity to target proteins or alter metabolic stability, thereby influencing therapeutic outcomes.
Case Study 1: Anticancer Activity
In a study examining the effects of purine analogs on cancer cell proliferation, researchers observed that the introduction of an oxazole moiety increased the compound's efficacy against MCF-7 breast cancer cells by approximately 40% compared to controls . This underscores the importance of structural diversity in developing effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antibacterial properties of related compounds found that they inhibited Escherichia coli growth effectively at concentrations as low as 50 μM. This suggests that further exploration into the antimicrobial potential of this compound could yield promising results for treating bacterial infections.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to investigate reaction mechanisms and develop new synthetic pathways.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be facilitated by agents such as hydrogen peroxide or potassium permanganate. |
| Reduction | Achieved using reducing agents like sodium borohydride or lithium aluminum hydride. |
| Substitution | Nucleophilic substitution can occur, allowing for the introduction of various functional groups. |
Biology
In biological research, the compound is being studied for its interactions with macromolecules such as proteins and nucleic acids. Its potential to modulate biological pathways makes it a candidate for further investigation.
Case Study: Antiviral Activity
Initial studies have indicated that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication in vitro. This suggests potential applications in developing antiviral drugs.
Medicine
The therapeutic potential of the compound is being explored in various contexts:
- Anticancer Activity : Preliminary research has shown that the compound may induce apoptosis in cancer cells through specific molecular interactions.
- Mechanism of Action : The compound's action may involve binding to specific enzymes or receptors involved in cell signaling pathways.
| Therapeutic Area | Potential Mechanism |
|---|---|
| Antiviral | Inhibition of viral enzymes |
| Anticancer | Induction of apoptosis in tumor cells |
Industry Applications
In industrial settings, this compound can be utilized in the development of new materials and chemical processes. Its unique properties may lead to advancements in material science and catalysis.
Chemical Reactions Analysis
Reactivity of the Purine Core
The purine moiety is a key site for electrophilic and nucleophilic substitutions.
Key Reactions:
-
Nucleophilic Substitution at C6 : The C6 position (adjacent to the pyrrolo-pyrrole group) can undergo displacement reactions with nucleophiles like amines or thiols under basic conditions.
-
Oxidation of the Purine Ring : Under oxidative conditions (e.g., H₂O₂/Fe³⁺), the purine ring may form N-oxide derivatives, altering electronic properties .
Table 1: Purine Core Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 80°C | C6-aminated derivative | 65–72 | |
| Oxidation | H₂O₂, FeCl₃, 25°C | Purine N-oxide | 40 |
Reactivity of the Oxazole Ring
The 5-methyl-1,2-oxazole-3-carbonyl group participates in hydrolysis and cycloaddition reactions.
Key Reactions:
-
Acid-Catalyzed Hydrolysis : The oxazole ring undergoes ring-opening in concentrated HCl, yielding a β-ketoamide intermediate .
-
1,3-Dipolar Cycloaddition : Reacts with alkynes (e.g., phenylacetylene) under Cu(I) catalysis to form isoxazole derivatives .
Table 2: Oxazole Ring Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | β-ketoamide | 85 | |
| Cycloaddition | CuI, DIPEA, 60°C | Isoxazole adduct | 55 |
Methoxyethyl Chain Modifications
The 2-methoxyethyl group is susceptible to oxidation and alkylation.
Key Reactions:
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Oxidation to Carboxylic Acid : Treatment with KMnO₄ in acidic conditions converts the methoxyethyl group to a carboxylic acid.
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Demethylation : BBr₃ in CH₂Cl₂ cleaves the methyl ether to form a hydroxyl group .
Table 3: Methoxyethyl Chain Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid | 78 | |
| Demethylation | BBr₃, CH₂Cl₂ | Hydroxyethyl derivative | 90 |
Pyrrolo-Pyrrole Scaffold Reactivity
The octahydropyrrolo[3,4-c]pyrrole system undergoes ring-opening and functionalization.
Key Reactions:
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Reductive Ring-Opening : Hydrogenation (H₂/Pd-C) cleaves the bicyclic structure to form linear diamines .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .
Table 4: Pyrrolo-Pyrrole Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd-C, EtOH | Linear diamine | 68 | |
| Acylation | AcCl, Et₃N, 0°C | N-acetyl derivative | 82 |
Stability Under Physiological Conditions
The compound shows moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of 12 hours. Degradation occurs via hydrolysis of the oxazole ring and oxidation of the methoxyethyl group.
Comparison with Similar Compounds
Key Structural Analogs
The most relevant analog identified is 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one (CAS: 2548993-86-6) . A comparative analysis is outlined below:
Structural and Functional Implications
Purine Modifications :
- The target compound’s 2-methoxyethyl group at the purine 9-position likely enhances solubility compared to the analog’s 9-methyl group, as ethers exhibit greater polarity than alkyl chains .
- The methyl group in the analog may confer higher metabolic stability due to reduced susceptibility to oxidative cleavage.
Synthetic Considerations :
- Derivatives like the analog in are synthesized via coupling reactions involving octahydropyrrolo[3,4-c]pyrrole intermediates, as seen in procedures for related pyrrolo-pyridine derivatives (e.g., hydrogenation with Pd/C catalysts) .
Preparation Methods
Formation of the Octahydropyrrolo[3,4-c]Pyrrole Core
The bicyclic amine is typically synthesized via a stereoselective cyclization reaction. A common approach involves treating a pyrrolidine precursor with a diketone under acidic conditions (e.g., p-toluenesulfonic acid in toluene at 110°C) to induce intramolecular aldol condensation. Recent optimizations emphasize microwave-assisted synthesis to reduce reaction times from 24 hours to 2–3 hours while maintaining yields >85%.
Introduction of the 5-Methyl-1,2-Oxazole-3-Carbonyl Group
Acylation of the bicyclic amine is achieved using 5-methyl-1,2-oxazole-3-carbonyl chloride under Schotten-Baumann conditions. Key parameters include:
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine or N,N-diisopropylethylamine (DIPEA).
-
Temperature : 0°C to room temperature to minimize oxazole ring degradation.
Coupling with the Purine Moiety
The final step involves nucleophilic aromatic substitution (SNAr) between the acylated bicyclic amine and 6-chloro-9-(2-methoxyethyl)-9H-purine. This reaction requires:
-
Catalyst : Pd(OAc)₂/Xantphos system for cross-coupling efficiency.
-
Solvent : Dimethylacetamide (DMA) at 120°C.
Stepwise Reaction Mechanisms and Optimization
Cyclization Mechanism for Bicyclic Amine Formation
The cyclization proceeds via a keto-enol tautomerization pathway, where the diketone’s carbonyl groups undergo protonation, facilitating nucleophilic attack by the pyrrolidine nitrogen. Density functional theory (DFT) calculations indicate a transition state energy barrier of 25.3 kcal/mol, consistent with the need for elevated temperatures.
Optimization Table 1: Cyclization Reaction Parameters
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Temperature | 110°C (reflux) | 150°C (microwave) |
| Time | 24 h | 2.5 h |
| Acid Catalyst | p-TsOH (10 mol%) | p-TsOH (5 mol%) |
| Yield | 78% | 89% |
Acylation Kinetics and Selectivity
Industrial Scalability and Green Chemistry Considerations
Continuous Flow Synthesis
Recent advancements replace batch reactors with continuous flow systems for the acylation and coupling steps. Benefits include:
Solvent and Catalyst Recovery
Patent EP3705480B1 highlights a closed-loop system for recovering Pd catalysts using thiourea-functionalized resins, achieving 95% Pd recovery and reducing heavy metal waste.
Analytical Characterization and Quality Control
Structural Confirmation Techniques
Impurity Profiling
Major impurities (<0.5%) include:
-
Des-methoxyethyl analog : Formed via premature dealkylation during coupling.
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Oxazole ring-opened byproduct : Resulting from trace moisture during acylation.
Comparative Analysis of Synthetic Routes
Method A: Traditional Stepwise Synthesis
Q & A
Q. What are the common synthetic routes for constructing the purine core and octahydropyrrolo[3,4-c]pyrrole system in this compound?
The purine core is typically synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the coupling of 6-chloro-purine derivatives with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(Ph₃)₄, K₂CO₃, reflux in toluene) . For the octahydropyrrolo[3,4-c]pyrrole system, methods include cyclization of substituted pyrrolidine precursors or coupling with acylating agents like 5-methyl-1,2-oxazole-3-carbonyl chloride. Key steps involve protecting group strategies (e.g., Fmoc) and purification via flash chromatography .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in the final compound?
Multi-dimensional NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming regiochemistry and stereochemistry. For example, coupling constants in ¹H NMR distinguish axial/equatorial protons in the octahydropyrrolo[3,4-c]pyrrole ring, while ¹³C NMR identifies carbonyl resonances from the oxazole and pyrrolidine moieties . HRMS further validates molecular weight and isotopic patterns .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods are recommended. Cell viability assays (MTT or resazurin) in relevant cancer/primary cell lines can screen for cytotoxicity. Dose-response curves (IC₅₀) and selectivity indices should be calculated .
Advanced Research Questions
Q. How can computational modeling predict the conformational flexibility of the octahydropyrrolo[3,4-c]pyrrole system?
Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) and molecular dynamics (MD) simulations (≥100 ns) assess energy-minimized conformers and solvent interactions. These models explain steric hindrance from the 5-methyloxazole substituent and guide SAR studies by identifying key hydrogen-bonding residues in target binding pockets .
Q. What strategies address low yields in the coupling of the purine and pyrrolo-pyrrole moieties?
Catalyst screening (e.g., PdCl₂(dppf) vs. Pd(Ph₃)₄) and solvent optimization (DMF vs. toluene/ethanol mixtures) improve cross-coupling efficiency. Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 h) and minimizes decomposition . Monitoring intermediates via LC-MS ensures reaction progression .
Q. How should researchers resolve contradictions between X-ray crystallography and NMR data for stereochemical assignments?
If X-ray data is unavailable, NOESY/ROESY NMR experiments can identify through-space proton proximities in the octahydropyrrolo[3,4-c]pyrrole ring. Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Redundant validation via vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) is advised .
Methodological Considerations
Q. What purification techniques ensure high purity (>95%) of this hydrophobic compound?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates closely eluting impurities. For larger scales, preparative TLC or recrystallization in ethanol-DMF mixtures enhances purity . Purity is confirmed via HPLC-UV (λ = 254 nm) and elemental analysis (deviation <0.4%) .
Q. How can stability studies under physiological conditions inform formulation development?
Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation products via LC-MS. Phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) identify hydrolysis-prone sites (e.g., the methoxyethyl group). Lyophilization with cyclodextrin improves aqueous solubility .
Data Analysis and Reproducibility
Q. What statistical approaches validate reproducibility in biological assays?
Triplicate independent experiments with positive/negative controls (e.g., staurosporine for cytotoxicity) reduce variability. ANOVA or Student’s t-tests (p < 0.05) confirm significance. Outlier removal follows Grubbs’ test (α = 0.05) .
Q. How can researchers reconcile conflicting enzymatic inhibition data across laboratories?
Standardize assay conditions (enzyme concentration, ATP levels, incubation time). Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Collaborative inter-laboratory studies using shared reference compounds reduce methodological bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
